molecular formula C9H7F3O2S B8439228 [3-Mercapto-5-(trifluoromethyl)phenyl]acetic acid

[3-Mercapto-5-(trifluoromethyl)phenyl]acetic acid

Cat. No. B8439228
M. Wt: 236.21 g/mol
InChI Key: HNFOLDGIYFANCF-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

The product from step (ii) (0.49 g) was dissolved in methanol (10 ml) and 2M NaOH (10 ml) and stirred at RT overnight. The mixture was diluted with 2M HCl, extracted with ethyl acetate, dried (MgSO4) and evaporated under reduced pressure to an solid (0.30 g)
Name
product
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C([S:5][C:6]1[CH:7]=[C:8]([CH2:16][C:17]([OH:19])=[O:18])[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)=O.[OH-].[Na+]>CO.Cl>[SH:5][C:6]1[CH:7]=[C:8]([CH2:16][C:17]([OH:19])=[O:18])[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0.49 g
Type
reactant
Smiles
CN(C(=O)SC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to an solid (0.30 g)

Outcomes

Product
Name
Type
Smiles
SC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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